molecular formula C12H21N5O2S2 B1679011 Nizatidine CAS No. 76963-41-2

Nizatidine

Katalognummer: B1679011
CAS-Nummer: 76963-41-2
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: SGXXNSQHWDMGGP-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nizatidin ist ein Histamin-H2-Rezeptor-Antagonist, der die Magensäureproduktion hemmt. Es wird häufig zur Behandlung von peptischen Ulkuskrankheiten und gastroösophagealen Refluxkrankheiten eingesetzt. Nizatidin wurde von Eli Lilly entwickelt und erstmals 1988 vermarktet . Es wird als equipotent mit Ranitidin angesehen und unterscheidet sich durch den Austausch eines Thiazolrings anstelle des Furanrings in Ranitidin .

Herstellungsmethoden

Nizatidin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Natriumalginat, Hydroxypropylmethylcellulose (HPMC) als Polymer und Calciumcarbonat als Gasbildungsmittel. Das ionotrope Gelierungsverfahren wird zur Herstellung von schwebenden Perlen durchgeführt . Ein anderes Verfahren beinhaltet die Emulsionsvernetzungsmethode, die gegenüber konventionellen Mikrokugelverfahren Vorteile bietet, indem sie Restlösungsmittel in Mikrokugeln vermeidet .

Vorbereitungsmethoden

Nizatidine can be synthesized through various methods. One common method involves the use of sodium alginate, hydroxypropyl methylcellulose (HPMC) as a polymer, and calcium carbonate as a gas-forming agent. The ionotropic gelation method is carried out for the preparation of floating beads . Another method involves the emulsion cross-linking technique, which provides advantages over conventional microsphere methods by avoiding residual solvents in microspheres .

Analyse Chemischer Reaktionen

Nizatidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Nizatidin kann zu verschiedenen Metaboliten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die in Nizatidin vorhandene Nitrogruppe modifizieren.

    Substitution: Nizatidin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Thiazolrings.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Nizatidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Nizatidin ist ein kompetitiver, reversibler Inhibitor von Histamin an den Histamin-H2-Rezeptoren, insbesondere an denen in den Magensäurezellen. Durch Hemmung der Wirkung von Histamin auf die Magenzellen reduziert Nizatidin die Magensäureproduktion. Diese kompetitive Hemmung führt zur Reduktion der basalen und nächtlichen Magensäuresekretion . Nizatidin beeinflusst nicht die Pepsinsekretion, die Pentagastrin-stimulierte Sekretion des intrinsischen Faktors oder das Serumgastrin .

Wissenschaftliche Forschungsanwendungen

Nizatidine is a histamine H2 receptor antagonist primarily used to reduce stomach acid production. It is closely related to cimetidine and functions as an anti-acid drug . Beyond its primary use, this compound has demonstrated potential in vaccine development and other therapeutic applications .

Primary Applications

Gastrointestinal Disorders

  • Acid-reflux disorders : this compound is used for treating acid-reflux disorders, including gastroesophageal reflux disease (GERD) .
  • Peptic Ulcer Disease : It is effective in treating peptic ulcer disease and active duodenal ulcers . Clinical trials have shown that 300mg of this compound at bedtime or 150mg twice daily is significantly more effective than a placebo in healing active duodenal ulcers . It has also proven as effective as standard doses of ranitidine in healing both duodenal and gastric ulcers, and as effective as cimetidine in treating active duodenal ulcers .
  • Gastric Ulcers : this compound is also prescribed in the treatment of active benign gastric ulcers .
  • Heartburn : this compound can prevent heartburn when administered before meals .

Dosage and Administration

ConditionDosage
Active Duodenal Ulcer300mg at bedtime or 150mg twice daily
Prophylactic Use (Ulcer recurrence)150mg at night
Heartburn PreventionSingle doses of 225 mg and 75 mg administered 30 minutes before a meal
Maintenance TherapyReduced doses are effective as maintenance therapy following the healing of active duodenal ulcers

Note: Full-dose therapy should not exceed 8 weeks .

Emerging Applications

Vaccine Adjuvant
this compound has shown potential as a vaccine adjuvant. When formulated with the H5N1 killed viral antigen, this compound activated dendritic cell (DC) maturation and stimulated Th1 and Th2 immune responses to the H5N1 vaccine . Studies in mice have indicated that this compound enhances both antibody and T cell-mediated immune responses, improving protection against viral challenges .

Combination Therapy
Combination therapy of rebamipide/nizatidine has shown superior results in erosion healing compared to this compound alone . A clinical trial showed that the combination therapy significantly improved mucosal erosion healing compared to this compound monotherapy .

Gastrointestinal Cancer Risk
Research suggests ranitidine and this compound may reduce the risk of gastrointestinal (GI) cancer . Ranitidine and/or this compound users showed lower adjusted odds ratios (aORs) across various average prescription day groups, indicating a potential protective effect against GI cancer .

Absorption and Metabolism

This compound is rapidly absorbed, with bioavailability exceeding 70% . Unlike cimetidine, this compound does not have antiandrogenic effects or alter the hepatic metabolism of drugs .

P-Glycoprotein Substrate

This compound is a substrate of P-glycoprotein, an efflux transporter that affects its intestinal absorption .

Safety and Tolerability

This compound is generally well-tolerated . Adverse drug reaction (ADR) incidence rates are low and comparable to placebo .

Adverse Drug Reactions

VariableRebamipide/Nizatidine (n = 128)This compound (n = 125)
Total3 (2.34%)2 (1.60%)
Gastrointestinal disorders3 (2.34%)1 (0.80%)
Diarrhea2 (1.56%)0
Dyspepsia01 (0.80%)
Epigastric discomfort1 (0.78%)0
Nausea1 (0.78%)0
Immune system disorders01 (0.80%)
Drug hypersensitivity01 (0.80%)
Skin disorders01 (0.80%)
Yellow skin01 (0.80%)

Wirkmechanismus

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2 receptors, particularly those in the gastric parietal cells. By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production. This competitive inhibition results in the reduction of basal and nocturnal gastric acid secretions . This compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin .

Vergleich Mit ähnlichen Verbindungen

Nizatidin wird häufig mit anderen H2-Rezeptor-Antagonisten wie Ranitidin, Cimetidin und Famotidin verglichen. Während all diese Verbindungen die Magensäuresekretion hemmen, ist Nizatidin aufgrund seines spezifischen Austauschs eines Thiazolrings anstelle des in Ranitidin gefundenen Furanrings einzigartig . Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften bei.

Ähnliche Verbindungen

Nizatidin ist bekannt für seine geringe Toxizität und hohe Wirksamkeit bei der Behandlung von säurebedingten Erkrankungen, was es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht .

Biologische Aktivität

Nizatidine is a competitive, reversible antagonist of histamine at the H2 receptors, primarily affecting gastric parietal cells. It is utilized in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other disorders associated with excessive stomach acid production. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and case studies highlighting its clinical efficacy.

This compound works by inhibiting histamine's action at the H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a decrease in both basal and stimulated gastric acid secretion. Specifically, this compound reduces gastric acid output in response to various stimuli, including food and other secretagogues like caffeine and insulin .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, with bioavailability exceeding 70%. It has a half-life ranging from 1 to 2 hours, allowing for effective dosing regimens . this compound is primarily metabolized in the liver and excreted via the kidneys, which necessitates caution in patients with renal impairment.

Gastroesophageal Reflux Disease (GERD)

This compound has been extensively studied for its efficacy in treating GERD. In a randomized controlled trial involving 515 patients, those receiving this compound (150 mg or 300 mg) showed significantly higher rates of endoscopically proven healing compared to placebo after six weeks (38.5% for 300 mg and 41.1% for 150 mg vs. 25.8% for placebo) . The drug also provided prompt relief from heartburn symptoms.

Dry Mouth in Primary Biliary Cirrhosis (PBC)

A study assessed this compound's effects on saliva secretion in patients with PBC experiencing dry mouth. Patients administered this compound (150 mg twice daily) demonstrated an increase in saliva production over 24 months, with significant improvements noted after 12 months . The percentage of patients achieving saliva production above 10 mL increased from 45.8% at six months to 64.3% at twelve months.

Study on Duodenal Bicarbonate Secretion

A study investigated this compound's effect on duodenal bicarbonate secretion in rats. Results indicated that intravenous administration of this compound significantly increased bicarbonate secretion in a dose-dependent manner, suggesting potential therapeutic applications beyond acid suppression .

Dose (mg/kg) Bicarbonate Secretion (μEq/15 min)
31.2
10Increased to 1.8-2.0
30Not specified

Pediatric Reflux Esophagitis

In a double-blind placebo-controlled trial involving children with reflux esophagitis, this compound demonstrated significant clinical improvement. After eight weeks of treatment, healing was observed in 69% of patients receiving this compound compared to only 15% in the placebo group .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects include headache, dizziness, and gastrointestinal disturbances. Notably, recent studies have indicated no significant association between this compound use and an increased risk of cancer when compared to other H2 blockers .

Eigenschaften

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L
Record name SID49648463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin.
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS No.

76963-41-2
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nizatidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-132 °C, 203 °C
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizatidine
Reactant of Route 2
Reactant of Route 2
Nizatidine
Reactant of Route 3
Reactant of Route 3
Nizatidine
Reactant of Route 4
Reactant of Route 4
Nizatidine
Reactant of Route 5
Reactant of Route 5
Nizatidine
Reactant of Route 6
Nizatidine
Customer
Q & A

A: Nizatidine is a potent and selective histamine H2-receptor antagonist. [] It competitively binds to H2-receptors on the basolateral membrane of parietal cells in the stomach, blocking the action of histamine. [, ] This, in turn, inhibits the activation of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing the secretion of gastric acid. []

A: Unlike some other H2-receptor antagonists, this compound exhibits gastroprokinetic activity. [, ] Studies suggest that this effect might be due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction. [] By inhibiting AChE, this compound could potentially increase acetylcholine levels, leading to enhanced gastric motility and accelerated gastric emptying. []

A: The molecular formula of this compound is C12H21N5O2S2, and its molecular weight is 331.46 g/mol. []

A: Yes, research indicates that this compound at a concentration of 150 μg/mL remains stable in TNAs containing 3% and 5% Intralipid or Liposyn II for up to 48 hours at 22°C. [] Additionally, the presence of this compound does not appear to negatively affect the stability of lipid emulsions within the TNAs. []

A: Yes, different formulations of this compound can lead to varying bioavailability. For instance, a study comparing a commercially prepared oral syrup, an extemporaneous solution in apple juice, and an extemporaneous suspension in infant formula to the marketed capsule formulation found significant differences in Cmax, AUC0–n, and AUC0–∞. [] Specifically, the apple juice formulation demonstrated markedly lower bioavailability compared to the capsule. [] This highlights the importance of considering formulation when aiming for specific pharmacokinetic profiles.

A: this compound is rapidly and well-absorbed after oral administration, with an absolute bioavailability exceeding 90%. [] It is widely distributed in tissues and is primarily eliminated through renal excretion. [, ] Over 90% of the administered dose is recovered in urine within 16 hours, with unchanged this compound accounting for 65% to 75% of the recovered substances. []

A: Yes, renal impairment can decrease the elimination of this compound. [] Dosage adjustments are recommended for patients with creatinine clearance less than 50 ml/min/m2. []

A: The duration of this compound's antisecretory effect is dose-dependent. [, ] After oral administration, the effect can persist for more than 3.5 hours but generally disappears within 6 hours. []

A: Yes, taking this compound earlier in the evening with a meal has been shown to optimize its antisecretory effect. [] While food may delay the absorption of this compound, it does not affect its overall bioavailability. []

A: Studies suggest that the pharmacokinetics of this compound in children are generally similar to those in adults when considering the impact of formulation on bioavailability. [] When corrected for the reduced bioavailability observed with certain fruit juices, pharmacokinetic parameters like Cmax, CL/F, and Vss/F are comparable between pediatric and adult populations. []

A: Yes, both in vitro and in vivo studies have demonstrated the efficacy of this compound in treating peptic ulcers. [, ] In animal models, this compound effectively prevents the development of gastric lesions induced by various factors, including stress, histamine, aspirin, and indomethacin. [] It also accelerates the healing of existing ulcers. [] Clinical trials have confirmed these findings, showing that this compound is effective in healing both duodenal and gastric ulcers in humans. []

A: Studies suggest that this compound might be beneficial in treating functional dyspepsia, especially in patients with delayed gastric emptying. [, ] this compound has been shown to improve gastric emptying rates and alleviate clinical symptoms, including meal-related and gastroesophageal symptoms, in these patients. [, ]

A: Studies have shown that this compound, particularly at a dose of 300 mg daily, can lead to a reduction in heart rate. [] This effect has been observed in both resting heart rate and exercise tachycardia. [] While generally well-tolerated, this negative chronotropic effect should be considered, especially in elderly patients or those with pre-existing heart conditions. []

A: Unlike cimetidine, this compound does not appear to significantly affect the hepatic metabolism of other drugs. [, ] This lack of interaction with drug-metabolizing enzymes makes it a safer option for patients taking multiple medications concurrently. []

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological matrices, including plasma and urine. [, , ] More sensitive and specific techniques like HPLC coupled with mass spectrometry (HPLC-MS) are also employed, particularly for pharmacokinetic studies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.